3-溴苯甲酰胺

概述

描述

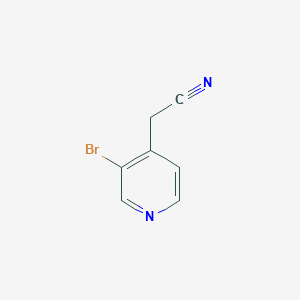

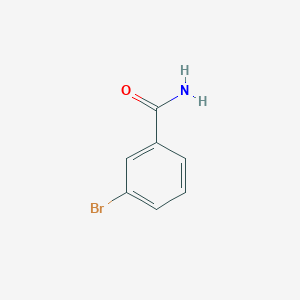

3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a Monoisotopic mass of 198.963272 Da .

Molecular Structure Analysis

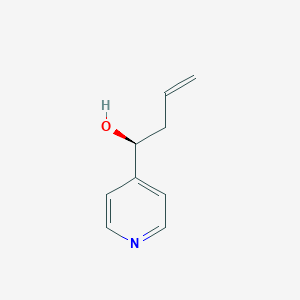

The molecular structure of 3-Bromobenzamide consists of a benzene ring substituted with a bromo group and an amide group . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

3-Bromobenzamide has a density of 1.6±0.1 g/cm3, a boiling point of 297.4±23.0 °C at 760 mmHg, and a flash point of 133.6±22.6 °C . It has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 124.3±3.0 cm3 .科学研究应用

异香豆素衍生物的合成

3-溴苯甲酰胺衍生物已被用于合成异香豆素,这是一类具有潜在生物活性的有机化合物。这个过程涉及CuI催化的与1,3-二酮的反应,可以创造各种3-取代异香豆素 (Cai, Wang, & Xi, 2012)。

苯并异噻唑-3(2H)-酮的开发

另一个应用是形成苯并异噻唑-3(2H)-酮衍生物。这涉及到溴代邻苯甲酰胺衍生物与硫氰酸钾的铜催化串联反应,展示了一种S-C和S-N键形成的方法 (Wang, Chen, Deng, & Xi, 2012)。

3-亚甲基异吲哚-1-酮的形成

3-溴苯甲酰胺衍生物还在通过CuI/l-脯氨酸催化的末端炔烃多米诺反应中形成3-亚甲基异吲哚-1-酮中发挥作用。这种方法允许N-取代基和芳香环的变化,展示了该化合物在合成中的多功能性 (Li, Wang, Zhang, Jiang, & Ma, 2009)。

喹唑啉酮骨架组装

3-溴苯甲酰胺用于快速组装喹唑啉酮骨架,这是许多药理活性化合物中的关键结构。这涉及到与醛和水合氨的铜催化串联反应,进一步说明了它在复杂有机合成中的实用性 (Guo, Li, Tao, Zhang, & Fan, 2014)。

3-(亚胺)异吲哚-1-酮的合成

使用3-溴苯甲酰胺衍生物开发了一条新的合成途径,用于创建3-(亚胺)异吲哚-1-酮。这种Co催化的环化反应因其能够容忍各种取代基而显著,大多数情况下提供中等产率 (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021)。

克雷伯氏肺炎杆菌对溴氰草酯的代谢

在环境研究中,一项研究发现奥兹氏克雷伯氏肺炎杆菌能够代谢溴氰草酯,这是与溴苯甲酰胺相关的化合物,表明在生物修复和了解微生物与环境污染物的相互作用方面具有潜在应用 (Mcbride, Kenny, & Stalker, 1986)。

安全和危害

3-Bromobenzamide may cause skin and eye irritation, and may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

属性

IUPAC Name |

3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJFDWIECLJWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022277 | |

| Record name | 3-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzamide | |

CAS RN |

22726-00-7 | |

| Record name | 3-Bromobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22726-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022726007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-Bromobenzamide relate to its activity as an inhibitor?

A1: While the provided research doesn't focus solely on 3-Bromobenzamide, one study investigates its structural characteristics and compares it to other halogenated benzamides . The study focuses on crystal structures, revealing that 3-Bromobenzamide adopts a conformation where the bromine atom and the amide group are essentially coplanar with the benzene ring. This planar conformation, influenced by the bromine atom's size, might be crucial for interaction with target proteins. Further research is needed to determine the specific interactions and their impact on inhibitory activity.

Q2: Can you provide examples of how 3-Bromobenzamide has been used as a building block in the synthesis of more complex molecules with biological activity?

A2: One study utilizes 3-Bromobenzamide as a starting material for synthesizing a series of 2-benzylamino-3,4-dihydroxypyrrolidines . These complex molecules were designed to inhibit α-mannosidase, an enzyme involved in various biological processes. By attaching 3-Bromobenzamide to the pyrrolidine core, researchers could investigate the impact of this specific substituent on enzyme inhibition and potential anti-cancer activity.

A3: Yes, a study describes a process for synthesizing benzamide derivatives, including those incorporating 3-Bromobenzamide, with potential herbicidal activity . The research focuses on a specific reaction pathway using copper chloride as a catalyst to create a library of compounds. While the specific herbicidal properties of 3-Bromobenzamide-containing molecules aren't detailed in the abstract, this research highlights its potential application in agriculture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)

![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)

![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)